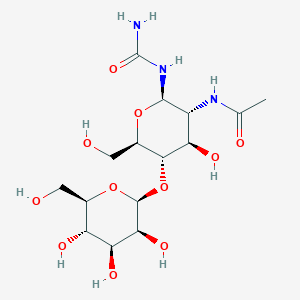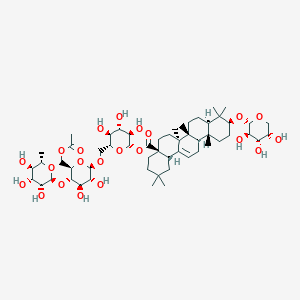
Pyronaamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyronaamidine is a synthetic compound that belongs to the class of amidines. It has attracted the attention of the scientific community due to its potential applications in the field of medicinal chemistry. Pyronaamidine has been found to exhibit promising biological activities, including antimalarial, antiviral, and antitumor properties.
Mécanisme D'action
The mechanism of action of pyronaamidine is not fully understood. However, it is believed to act by inhibiting the growth and replication of the target organism. In the case of malaria, pyronaamidine is thought to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the parasite. In the case of cancer, pyronaamidine is believed to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Pyronaamidine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and replication of the target organism, as well as induce apoptosis in cancer cells. Pyronaamidine has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of pyronaamidine is its broad-spectrum activity against several diseases. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of pyronaamidine is its potential toxicity, which may limit its use in clinical settings. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on pyronaamidine. One area of interest is the development of more potent and selective derivatives of pyronaamidine. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects. Overall, pyronaamidine has the potential to be a valuable tool in the fight against several diseases, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of pyronaamidine involves the reaction of 2-amino-5-nitropyridine with an appropriate aldehyde or ketone in the presence of a reducing agent. The resulting product is then treated with a strong acid to obtain pyronaamidine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Pyronaamidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. Pyronaamidine has also shown promising antiviral activity against HIV-1 and herpes simplex virus. In addition, it has been found to possess antitumor activity against several cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
124535-77-9 |
|---|---|
Nom du produit |
Pyronaamidine |
Formule moléculaire |
C25H27N5O6 |
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
(5Z)-5-[5-[(2-hydroxy-3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O6/c1-29-18(13-15-8-11-19(35-4)21(36-5)20(15)31)17(12-14-6-9-16(34-3)10-7-14)26-24(29)27-22-23(32)30(2)25(33)28-22/h6-11,31H,12-13H2,1-5H3,(H,26,27,28,33) |
Clé InChI |
WVQSYFNWLYCGGT-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
SMILES canonique |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



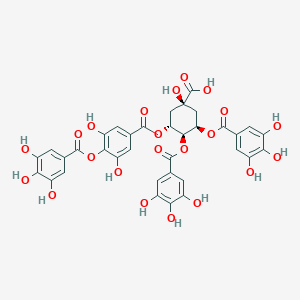
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
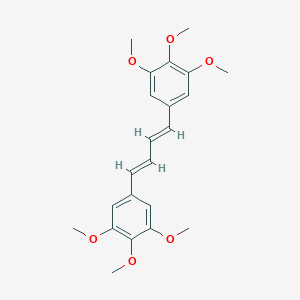
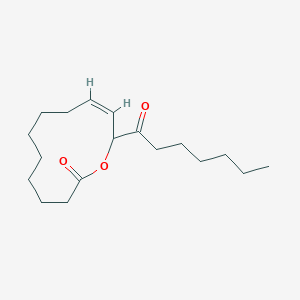
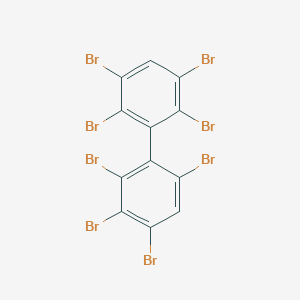
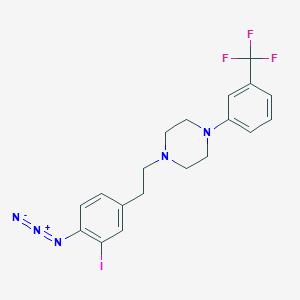
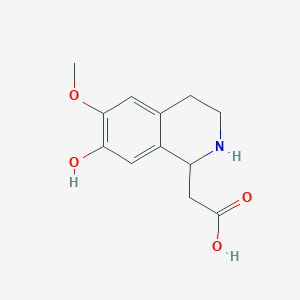
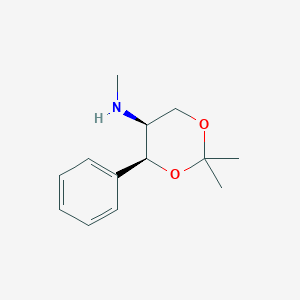
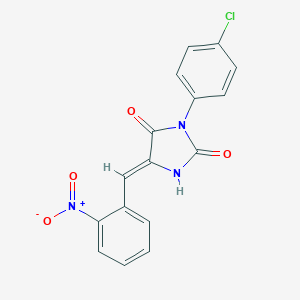
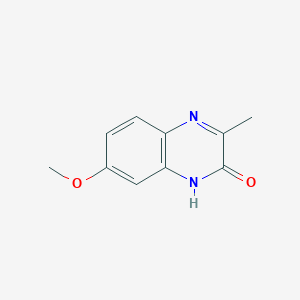
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
